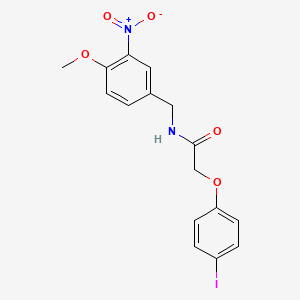![molecular formula C18H18N2O7 B3532543 methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B3532543.png)
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Descripción general
Descripción
Methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate, also known as DMOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMOB is a member of the family of benzamide derivatives and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell division and preventing the formation of cancerous cells.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the formation of blood vessels, which is a process known as angiogenesis. Angiogenesis plays a key role in the growth and spread of cancer cells, and the inhibition of this process is a promising strategy for the development of cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate in lab experiments is its specificity for certain enzymes and signaling pathways. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to selectively inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate in lab experiments is its potential toxicity. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate. One area of research is the development of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate and its potential applications in the treatment of various diseases. Finally, the development of novel methods for the synthesis of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate and its derivatives will be important for the continued study of this compound.
Aplicaciones Científicas De Investigación
Methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the development of methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate as a potential anti-cancer agent. methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-10-5-6-11(7-14(10)20(23)24)17(21)19-13-9-16(26-3)15(25-2)8-12(13)18(22)27-4/h5-9H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCACZCFMAOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3532471.png)
![ethyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B3532472.png)
![N-[4-(aminosulfonyl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B3532486.png)
![4-({2-chloro-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3532491.png)
![methyl (3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B3532495.png)

![2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole](/img/structure/B3532515.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B3532522.png)

![4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3532537.png)
![N-1,3-benzodioxol-5-yl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B3532547.png)
![methyl 2-({4-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B3532551.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3532560.png)